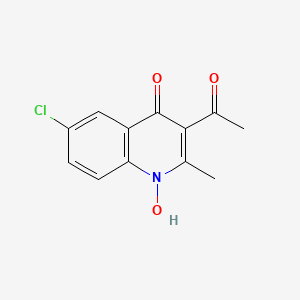

![molecular formula C22H20N4OS B5504858 10-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-10H-phenothiazine](/img/structure/B5504858.png)

10-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-10H-phenothiazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of phenothiazine derivatives, including compounds like 10-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-10H-phenothiazine, often involves complex reactions including palladium-catalyzed amination, carbonylation reactions, and modifications at the phenothiazine core. For instance, palladium-catalyzed amination has been utilized for the synthesis of phenothiazine derivatives with specific substitutions, indicating the versatility of this method in creating diverse phenothiazine-based compounds (Nikulin, Voskoboynikov, & Suponitsky, 2008).

Molecular Structure Analysis

The molecular structure of phenothiazine derivatives is characterized by their tricyclic system, where modifications at different positions can significantly influence their physical, chemical, and biological properties. X-ray crystallography and spectroscopic methods are essential tools for the elucidation of these structures, providing insights into the conformation and electronic distribution within the molecule.

Chemical Reactions and Properties

Phenothiazine derivatives undergo various chemical reactions, including carbonylation and substitution reactions, that allow for the introduction of diverse functional groups. These reactions are crucial for tailoring the compounds' properties for specific applications. The presence of electron-donating and electron-withdrawing groups can significantly affect the reactivity of these compounds (Ishii, Chatani, Kakiuchi, & Murai, 1997).

Physical Properties Analysis

The physical properties of phenothiazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Modifications at the phenothiazine core and the introduction of different substituents can alter these properties, affecting their behavior in different environments and applications.

Chemical Properties Analysis

Phenothiazine derivatives exhibit a range of chemical properties, including redox activity, which makes them useful as electron donor compounds. Their chemical behavior is highly dependent on the nature of the substituents and the core structure, influencing their potential applications in pharmaceuticals, material science, and as markers for proteins and DNA (Narule, Gaidhane, & Gaidhane, 2015).

Applications De Recherche Scientifique

Photocatalytic Applications

Phenothiazine derivatives, including those structurally similar to the specified compound, have been explored for their potent photocatalytic properties. A study highlights the use of 10-phenylphenothiazine (PTH) as a highly reducing, metal-free photocatalyst for the reduction of carbon-halogen bonds. This application showcases the potential of phenothiazine derivatives in facilitating organic reactions under mild conditions, indicating their broader utility in chemical synthesis and material science Emre H. Discekici et al., 2015.

Enzymatic Oxidation Studies

Phenothiazine derivatives have been investigated for their interaction with enzymes such as ceruloplasmin, which catalyzes the oxidation of these compounds. The study provides insights into how structural modifications of phenothiazine, particularly in the 10-position, influence enzymatic activity and substrate affinity. This research underscores the relevance of phenothiazine derivatives in biochemical studies and potentially in developing enzyme-targeted therapies R. Løvstad, 1975.

Material Science and Sensor Applications

Phenothiazine derivatives have found applications in material science, particularly in the development of sensors and porous carbon materials for supercapacitors. Modifications at the 10H-phenothiazine core have been shown to enable fluorophore-switching and potential applications in near-infrared sensor technologies. This highlights the versatility of phenothiazine derivatives in creating functional materials with potential electronic and photonic applications Hsin-Hung Lin et al., 2009.

Antitumor and Pharmacological Research

Research has also explored the repurposing of phenothiazine antipsychotics for developing novel antitumor agents. Derivatives structurally related to the queried compound have demonstrated significant antitumor effects by targeting various signaling pathways. This application opens new avenues for cancer therapy, leveraging the pharmacological properties of phenothiazine derivatives Chia-Hsien Wu et al., 2016.

Drug Development and Repurposing

Phenothiazine derivatives are pivotal in drug development, serving as key components in various pharmacotherapeutic agents beyond their traditional antipsychotic use. Their structural diversity and chemical properties have been harnessed to develop drugs with antihistaminic, anticholinergic, and antiemetic properties. This broad pharmacological application underscores the importance of phenothiazine derivatives in medicinal chemistry and drug repurposing strategies A. Mosnaim et al., 2006.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

phenothiazin-10-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4OS/c27-22(25-15-13-24(14-16-25)21-11-5-6-12-23-21)26-17-7-1-3-9-19(17)28-20-10-4-2-8-18(20)26/h1-12H,13-16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKGPGSOCOZATR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

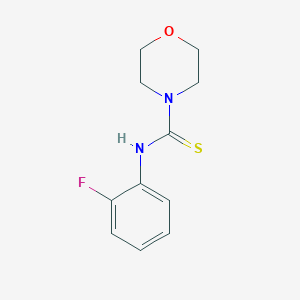

![4-chloro-N-{3-[(2-phenylethyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B5504805.png)

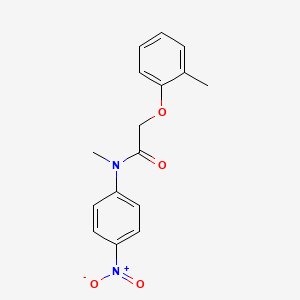

![2'-[(isobutylamino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5504814.png)

![methyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5504821.png)

![(3R*,4R*)-3-methyl-1-[(3'-methylbiphenyl-2-yl)carbonyl]-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5504823.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5504825.png)

![6-methoxy-3-methyl-N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5504829.png)

![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5504848.png)

![5-(4-methoxyphenyl)-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5504860.png)

![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5504861.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5504877.png)

![N-benzyl-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5504892.png)